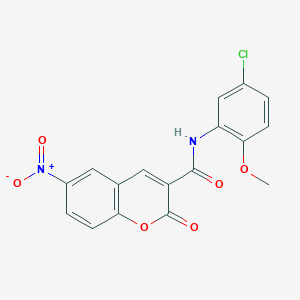
N-(2-BROMOPHENYL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA
描述
N-(2-BROMOPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA typically involves the reaction of 2-bromoaniline with 4,6-dimethyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-BROMOPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted phenyl derivatives, while oxidation and reduction reactions could lead to different functionalized urea derivatives.
科学研究应用
Medicinal Chemistry: It could be explored as a potential drug candidate for various therapeutic targets, including cancer, inflammation, and infectious diseases.
Agriculture: The compound might be investigated for its herbicidal or pesticidal properties.
Materials Science: It could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(2-BROMOPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- N-(2-BROMOPHENYL)-N’-(4-METHYL-2-PYRIDYL)UREA
- N-(2-CHLOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA
- N-(2-FLUOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA
Uniqueness
N-(2-BROMOPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA is unique due to the presence of both bromine and dimethylpyridyl groups, which can impart specific chemical and biological properties. The bromine atom can participate in halogen bonding, while the dimethylpyridyl group can enhance lipophilicity and binding affinity to certain targets.
属性
IUPAC Name |
1-(2-bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-7-10(2)16-13(8-9)18-14(19)17-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPPYSSIFVENMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3559835.png)
![(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3559840.png)
![Ethyl 1-[4-(2-phenylethynyl)benzoyl]piperidine-4-carboxylate](/img/structure/B3559859.png)
![4-(4-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3559864.png)
![[4-(4-Chlorophenyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone](/img/structure/B3559868.png)
![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3559884.png)
![N-(3-acetylphenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide](/img/structure/B3559892.png)

![(5E)-1-(4-chlorophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3559914.png)

![4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3559923.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-methoxyphenyl)acrylamide](/img/structure/B3559936.png)
![ethyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B3559939.png)
